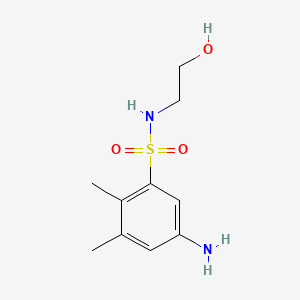

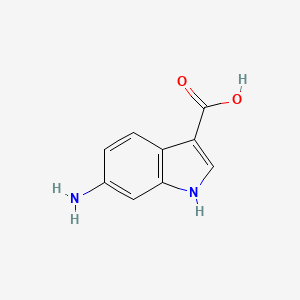

6-氨基-1h-吲哚-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of indole derivatives, including those similar to 6-Amino-1H-indole-3-carboxylic acid, involves multi-step chemical processes. For example, a practical synthesis approach for indole derivatives has been developed through sequential reactions, demonstrating operational simplicity and cost-effectiveness, suitable for large-scale production (Gallou et al., 2004). Another method describes the carboxylic acid-catalyzed aza-Friedel-Crafts reactions, providing a novel and efficient method for synthesizing 3-substituted indoles (Shirakawa & Kobayashi, 2006).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 6-Amino-1H-indole-3-carboxylic acid, reveals key aspects of their chemical behavior. The crystal structure analysis of a similar compound, indole-3-carboxylic acid, shows centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds (Smith, Wermuth, & Healy, 2003).

Chemical Reactions and Properties

Indole compounds participate in various chemical reactions, including the Ugi reaction, which allows for the synthesis of indole carboxamide amino amides, demonstrating the compounds' versatility and potential for creating structurally diverse molecules (Zeng, Sajiki, & Cui, 2019). Additionally, Rh(III)-catalyzed coupling reactions involving indole carboxamides highlight the potential for selective C-C and C-N bond formation (Zheng, Zhang, & Cui, 2014).

Physical Properties Analysis

The synthesis and structural elucidation of indole derivatives often reveal their physical properties, including crystal structure and vibrational spectra. The crystal structure of specific indole carboxylic acids has been determined using X-ray diffraction, offering insight into the molecular and crystal arrangements and their implications for physical properties (Morzyk-Ociepa, Michalska, & Pietraszko, 2004).

科学研究应用

-

Antiviral Activity

-

Herbicidal Activity

- Application: Indole-3-carboxylic acid derivatives have been synthesized and evaluated for herbicidal activity .

- Method: The compounds were applied to plants and their effects on growth were observed .

- Results: Most of the synthesized compounds exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) .

-

Cytotoxic Activity

- Application: Indole-3-carboxylic acid has been found to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells .

- Method: The compound was applied to cancer cells in a laboratory setting and its effects on cell viability were observed .

- Results: The compound showed cytotoxic activity with EC 50 values of 4.6 and 12.9 µg/ml, respectively .

-

Antimicrobial Activity

-

Anti-HIV Activity

-

Anticancer Activity

安全和危害

The compound is harmful if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

未来方向

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . The application of indole derivatives as biologically active compounds has been explored . Future research will likely continue to investigate the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .

属性

IUPAC Name |

6-amino-1H-indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPPIPLZGUYXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292417 |

Source

|

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1h-indole-3-carboxylic acid | |

CAS RN |

90417-29-1 |

Source

|

| Record name | 90417-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-amino-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-](/img/structure/B1266780.png)